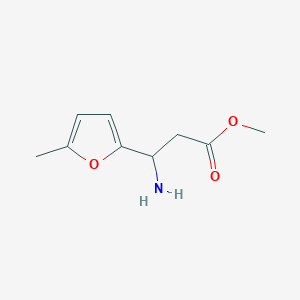![molecular formula C5H3ClN4 B15237444 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine is a heterocyclic compound characterized by a fused ring system consisting of pyrrole and triazine rings. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine typically involves multi-step organic reactions. One common method starts with the condensation of a compound represented by formula II and a methylene reagent under catalytic conditions to form an intermediate (formula IV). This intermediate undergoes addition, condensation, cyclization, and elimination reactions in the presence of alkali and formamidine salt to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield, selectivity, and environmental impact. For instance, using ethyl cyanoacetate and 2-chloromethyl-1,3-dioxolane as starting materials, followed by ring-closing reactions and chlorination, can produce the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine undergoes various chemical reactions, including:
Electrophilic Substitution: Such as nucleophilic aromatic substitution.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper.
Functional Group Transformations: Involving its pyrimidine and chloro substituents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols.
Suzuki Coupling Reactions: Utilize palladium catalysts and boronic acids.
Chlorination Reactions: Employ reagents like phosphorus oxychloride.
Major Products: These reactions can yield a variety of derivatives, including kinase inhibitors and other bioactive compounds .
Applications De Recherche Scientifique
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine has significant applications in several fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a precursor for bioactive compounds.
Industry: Utilized in materials science for developing organic semiconductors and ligands for catalysis.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of specific enzymes or pathways. For example, derivatives of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine act as Janus kinase (JAK) inhibitors, interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune function. By inhibiting JAK enzymes, these compounds can modulate immune responses and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness: 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine is unique due to its fused ring system and chlorine substitution, which confer distinct reactivity and biological activity. This makes it particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents .
Propriétés
Formule moléculaire |
C5H3ClN4 |
|---|---|
Poids moléculaire |
154.56 g/mol |
Nom IUPAC |
4-chloro-7H-pyrrolo[2,3-d]triazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-1-2-7-5(3)9-10-8-4/h1-2H,(H,7,8,9) |
Clé InChI |
HEXGGHSAKBSBKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=NN=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


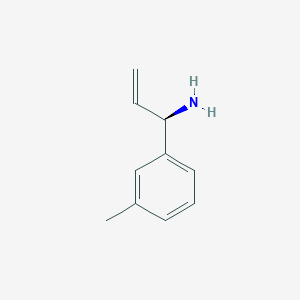
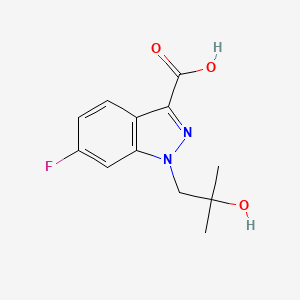
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)

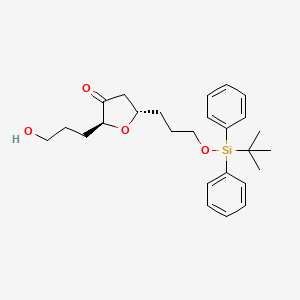
![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
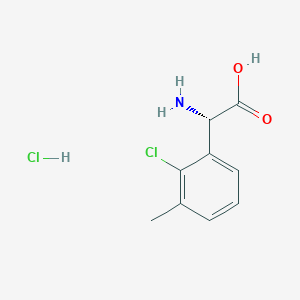

![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
![(1R,4R)-4-Methoxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B15237436.png)
![(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15237438.png)
